3-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-benzofuran-1(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]-1(3H)-ISOBENZOFURANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Acetylation: The benzodioxole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amination: The acetylated benzodioxole undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.
Formation of the Isobenzofuranone Core: The final step involves the cyclization of the intermediate to form the isobenzofuranone core, which can be achieved through a Friedel-Crafts acylation reaction using an acid chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium azide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole Derivatives: Various derivatives have been synthesized and evaluated for their biological activities, including COX inhibition and cytotoxic effects.
Uniqueness
3-[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]-1(3H)-ISOBENZOFURANONE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential therapeutic benefits .
Properties
Molecular Formula |
C17H13NO5 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
3-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H13NO5/c1-9(19)12-6-14-15(22-8-21-14)7-13(12)18-16-10-4-2-3-5-11(10)17(20)23-16/h2-7,16,18H,8H2,1H3 |
InChI Key |
UUYUTTBRSAFQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC3C4=CC=CC=C4C(=O)O3)OCO2 |
Origin of Product |
United States |
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